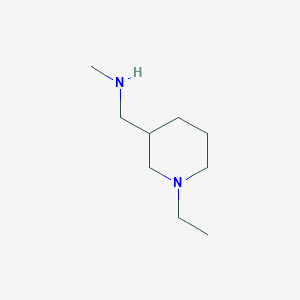

1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in medicinal chemistry. For instance, the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives is described as involving aryloxyethyl derivatives that preferentially phosphorylate ERK1/2, a signaling molecule associated with serotonin 5-HT1A receptors . Another example is the synthesis of N-(arylethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamines, which are structurally related to piperidine and have shown high affinity for sigma receptors . These syntheses involve various chemical reactions and manipulations to achieve the desired structural and pharmacological properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal structure of a benzimidazole derivative with a piperazine ring, which is structurally related to piperidine, was determined using X-ray crystallography . This analysis confirmed the predicted structure and provided detailed information on bond lengths, angles, and ring conformations. Such structural analyses are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives can be complex and require careful optimization to achieve high selectivity and potency. For example, the synthesis of phenylethynylated piperidin-4-ones involves the study of stereochemistry and the determination of the configuration of stereoisomeric products . These reactions are critical for the development of compounds with the desired biological activity and minimal side effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, metabolic stability, and penetration through biological membranes, are important for their development as therapeutic agents. The lead compound in the series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives exhibited high solubility, metabolic stability, and favorable penetration through the Caco-2 cell line, which is a model for the intestinal barrier . These properties contribute to the compound's pharmacokinetic profile and its potential as a drug candidate.

Scientific Research Applications

Understanding the Role of Ethylene in Ripening and Senescence

Research has shown that the compound 1-methylcyclopropene (1-MCP), which shares structural similarities with 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine, is utilized to understand the role of ethylene in the ripening and senescence of fruits and vegetables. Watkins (2006) highlighted the significant impact of 1-MCP on fruits like apples, avocados, and bananas, showcasing its potential to improve product quality by delaying ripening and regulating ethylene's role in senescence processes (Watkins, 2006).

Enhancing Understanding of Ethylene Action

Blankenship and Dole (2003) reviewed over 100 studies on 1-methylcyclopropene (1-MCP) and its action as an ethylene inhibitor. The insights from these studies are crucial for understanding how similar compounds, like this compound, interact with ethylene, providing valuable information on their effects on a broad range of fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).

Investigating Memory Enhancement

Zhang Hong-ying (2012) explored the effects of certain acetic ether derivatives, structurally related to this compound, on learning and memory in mice. The study revealed these compounds' potential to improve memory reconstruction dysfunction, suggesting possible research applications of this compound in cognitive and memory enhancement (Zhang, 2012).

Exploring the Effects on Postharvest Quality of Non-Climacteric Fruit Crops

Li Li and colleagues (2016) investigated the impact of 1-MCP on non-climacteric fruit crops, revealing its significant role in inhibiting senescence processes and physiological disorders. This research paves the way for exploring how similar compounds, like this compound, might be used to enhance the postharvest quality of various fruits (Li et al., 2016).

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic effects . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can have downstream effects on various biochemical pathways.

Result of Action

Piperidine derivatives have been associated with various biological and pharmacological activities . More research is needed to understand the specific effects of this compound.

properties

IUPAC Name |

1-(1-ethylpiperidin-3-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-11-6-4-5-9(8-11)7-10-2/h9-10H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWENJDZQKVBYRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586318 |

Source

|

| Record name | 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937648-03-8 |

Source

|

| Record name | 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)

![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)